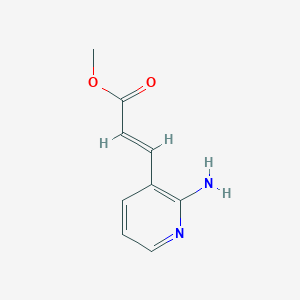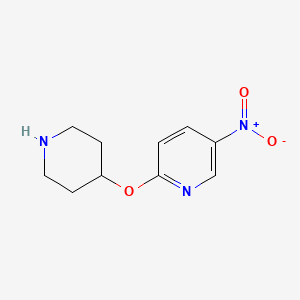
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Overview
Description
“(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H10N2O2 . It has a molecular weight of 178.19 g/mol . The compound is typically in solid form . The SMILES string for this compound is COC(=O)\C=C\c1cccnc1N .
Molecular Structure Analysis
The InChI key for “(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is UPFAVCSTPFQWCW-SNAWJCMRSA-N . This key can be used to look up the compound in various chemical databases and obtain more information about its structure.Scientific Research Applications
Microwave-Assisted Synthesis : A study by Satyanarayana et al. (2013) demonstrated the use of microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines. This process achieved rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones, highlighting an efficient method for preparing these compounds (Satyanarayana et al., 2013).
Molecular Imprinting : Cummins, Duggan, and McLoughlin (2005) explored the molecular imprinting of 2-aminopyridine in acrylic polymers. This process showed varied affinity levels for rebinding the original template or structural analogues, indicating its potential in selective binding applications (Cummins, Duggan, & McLoughlin, 2005).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers, including one derived from (E)-methyl 3-(2-aminopyridin-3-yl)acrylate, demonstrating exceptional inhibitory action for mild steel corrosion in hydrochloric acid solution. This suggests its potential application in corrosion protection (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Organic Sensitizers in Solar Cells : Research by Kim et al. (2006) on novel organic sensitizers for solar cell applications found that functionalized unsymmetrical organic sensitizers, which might involve (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, exhibit high incident photon to current conversion efficiency. This underscores its role in enhancing solar cell performance (Kim et al., 2006).
Synthesis of Biologically Relevant Molecules : Zhang, Lv, Zhang, and Li (2013) described the synthesis of 2-pyridone derivatives from various substituted amines and (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, offering a method for preparing molecules of biological and medicinal interest (Zhang, Lv, Zhang, & Li, 2013).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it falls under Storage Class Code 11, which denotes Combustible Solids . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .
properties
IUPAC Name |
methyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3,(H2,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVCSTPFQWCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673585 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203500-12-2 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















